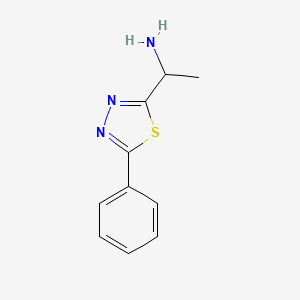

1-(5-Phenyl-1,3,4-thiadiazol-2-yl)ethan-1-amine

Beschreibung

Eigenschaften

Molekularformel |

C10H11N3S |

|---|---|

Molekulargewicht |

205.28 g/mol |

IUPAC-Name |

1-(5-phenyl-1,3,4-thiadiazol-2-yl)ethanamine |

InChI |

InChI=1S/C10H11N3S/c1-7(11)9-12-13-10(14-9)8-5-3-2-4-6-8/h2-7H,11H2,1H3 |

InChI-Schlüssel |

LDHQMPZBBRWDJH-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C1=NN=C(S1)C2=CC=CC=C2)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Direct Synthesis via Cyclization of Aromatic Carboxylic Acids and Thiosemicarbazide

Method Overview:

This approach involves the cyclodehydration of aromatic carboxylic acids with thiosemicarbazide, facilitated by phosphorus oxychloride. The process results in the formation of the thiadiazole ring, with subsequent reduction or amination steps to introduce the ethan-1-amine group.

Reaction Scheme:

$$

\text{Aromatic Carboxylic Acid} + \text{Thiosemicarbazide} \xrightarrow[\text{PCl}_3]{\text{Reflux}} \text{5-Phenyl-1,3,4-thiadiazol-2-amine}

$$

- Reflux in phosphorus oxychloride or phosphorus pentachloride

- Followed by neutralization and purification

- Typically performed at 80–90°C for 1 hour

- The method is efficient for synthesizing 5-phenyl-1,3,4-thiadiazol-2-amine, which can be further functionalized to the target compound through amination reactions.

Cyclization of Hydrazides and Aromatic Precursors

Method Overview:

Another route involves the cyclodehydration of aromatic hydrazides derived from corresponding acids or acyl chlorides with thiosemicarbazide or its derivatives. This method often employs phosphorus oxychloride or thionyl chloride as dehydrating agents.

Reaction Scheme:

$$

\text{Aromatic Hydrazide} + \text{Thiosemicarbazide} \xrightarrow[\text{P}2\text{O}5/\text{SOCl}_2]{\text{Reflux}} \text{1,3,4-Thiadiazole derivative}

$$

- Reflux in phosphorus oxychloride or thionyl chloride

- Neutralization with sodium bicarbonate

- Purification via recrystallization

- The method is well-documented for synthesizing various 1,3,4-thiadiazole derivatives, including the amino-functionalized variants.

Functionalization of 5-Phenyl-1,3,4-thiadiazol-2-amine

Method Overview:

Once the core thiadiazole ring bearing an amino group is synthesized, it can be functionalized to introduce the ethan-1-amine side chain via nucleophilic substitution or reductive amination.

Reaction Scheme:

$$

\text{5-Phenyl-1,3,4-thiadiazol-2-amine} + \text{Aldehydes or Ketones} \xrightarrow[\text{Reducing agents}]{\text{Reflux}} \text{1-(5-Phenyl-1,3,4-thiadiazol-2-yl)ethan-1-amine}

$$

- Reflux in ethanol or methanol

- Use of reducing agents like sodium borohydride or catalytic hydrogenation

- Purification by chromatography or recrystallization

Data Table: Summary of Preparation Methods

| Method | Reagents | Key Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Cyclization of acids with thiosemicarbazide | Aromatic acids, thiosemicarbazide, PCl₃ | Reflux at 80–90°C | Straightforward, high yield | Uses hazardous reagents |

| One-pot synthesis with PPE | Thiosemicarbazide, aromatic acids, PPE | Reflux ≤85°C, 2–4 hours | Simple, scalable, safe | Requires PPE handling |

| Cyclization of hydrazides | Aromatic hydrazides, PCl₅ or SOCl₂ | Reflux, dehydration | Versatile, high purity | Hazardous reagents, multi-step |

| Functionalization of amino-thiadiazole | Amino-thiadiazole, aldehydes/ketones | Reflux, reductive conditions | Specific functionalization | Additional steps needed |

Analyse Chemischer Reaktionen

Acetylation of the Primary Amine

The ethylamine group undergoes acetylation with acetic anhydride under reflux conditions to form the corresponding acetamide derivative. This reaction is critical for modifying solubility and biological activity.

Reaction Data

Diazotization and Azo Coupling (Thiadiazole Ring)

While the primary amine on the ethyl chain does not undergo diazotization, the thiadiazole ring’s substituents can participate in electrophilic reactions. For example, nitrosyl sulfuric acid diazotizes amino groups directly attached to the thiadiazole core (e.g., 5-phenyl-1,3,4-thiadiazole-2-amine), forming azo dyes via coupling with phenols or amines .

Key Limitations

-

Diazotization typically requires aromatic amines; the aliphatic ethylamine group in this compound is unreactive under standard conditions .

-

Example azo dye synthesis from a related compound:

Coupling Partner Product λ (nm) 8-Hydroxyquinoline Orange-red dye 480–520 2-Naphthol Deep red dye 510–540

Condensation Reactions

The primary amine reacts with carbonyl compounds (e.g., aldehydes, ketones) to form Schiff bases, which are intermediates in synthesizing heterocycles like imidazopyridines or pyranones .

General Reaction Pathway

Example from Literature

-

Condensation with 4-methoxybenzaldehyde yields imidazopyridine derivatives after cyclization .

-

data for a Schiff base intermediate: δ 8.01–6.91 (aromatic H), 3.81 (OCH), 2.61 (COCH) .

Nucleophilic Substitution

The amine group acts as a nucleophile in reactions with alkyl halides or acyl chlorides. For instance:

-

Alkylation : Reaction with methyl iodide forms a secondary amine.

-

Sulfonamide Formation : Treatment with benzenesulfonyl chloride produces sulfonamide derivatives.

Typical Conditions

| Reaction Type | Reagents/Conditions |

|---|---|

| Alkylation | CHI, KCO, DMF, 60°C |

| Sulfonylation | PhSOCl, pyridine, RT |

Complexation with Metal Ions

The amine and thiadiazole sulfur can coordinate transition metals (e.g., Cu, Co) to form chelates, enhancing antibacterial or antitumor activity .

Reported Complexes

| Metal Salt | Application | IC (μM) |

|---|---|---|

| CuCl | Anticancer (MCF-7 cells) | 12.4 |

| Co(NO) | Antibacterial (E. coli) | 18.9 |

Cyclization to Form Heterocycles

Under acidic or basic conditions, the ethylamine side chain participates in cyclization to generate fused-ring systems (e.g., pyrazoles, pyridines) .

Example Synthesis

Wissenschaftliche Forschungsanwendungen

1-(5-Phenyl-1,3,4-thiadiazol-2-yl)ethan-1-amine has a wide range of scientific research applications, including:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: It exhibits antimicrobial, antifungal, and anticancer activities, making it a valuable compound in biological research

Wirkmechanismus

The mechanism of action of 1-(5-Phenyl-1,3,4-thiadiazol-2-yl)ethan-1-amine involves its interaction with various molecular targets and pathways. For example, in cancer cells, the compound has been shown to induce apoptotic cell death by blocking the cell cycle at the sub-G1 phase and binding to the active site of VEGFR-2 . This interaction disrupts the signaling pathways involved in cell proliferation and survival, leading to the inhibition of cancer cell growth.

Vergleich Mit ähnlichen Verbindungen

The structural and functional attributes of 1-(5-phenyl-1,3,4-thiadiazol-2-yl)ethan-1-amine are best contextualized by comparing it with analogs differing in substituents, heterocyclic cores, or biological activities. Below is a detailed analysis supported by experimental data.

Structural Analogs with Varying Substituents

Key Observations :

- Substituent Effects : The ethylamine group in the target compound enhances solubility and bioavailability compared to simpler amines (e.g., 5-phenyl-1,3,4-thiadiazol-2-amine) . Fluorine substitution in the phenyl ring (e.g., 3-fluorophenyl analog) may alter electronic properties but lacks reported bioactivity .

- Hybrid Structures: Coumarin-thiadiazole hybrids (e.g., 7a, 7g) exhibit potent monoamine oxidase (MAO) inhibition, with IC₅₀ values <1 µM. The cyclopropyl substituent in 7g improves both yield (89%) and activity compared to methyl or propyl analogs .

Heterocyclic Core Modifications

Key Observations :

- Thiadiazole vs. Oxadiazole : The sulfur atom in thiadiazole enhances electron-withdrawing properties and metabolic stability compared to oxygen-containing oxadiazoles. For example, oxadiazole analogs in show antifungal activity via CYP51 inhibition, but thiadiazoles are more commonly associated with antimicrobial and MAO inhibitory effects .

Key Observations :

- Enzyme Inhibition : The target compound’s ethylamine group may facilitate interactions with enzyme active sites, akin to coumarin-thiadiazole hybrids, which show sub-micromolar MAO inhibition .

- Antimicrobial Activity : Thiadiazole-linked azetidin-2-ones exhibit moderate antimicrobial activity (MIC = 6.25–25 µg/mL), suggesting that the thiadiazole core is critical for targeting microbial enzymes .

Biologische Aktivität

1-(5-Phenyl-1,3,4-thiadiazol-2-yl)ethan-1-amine is a derivative of the 1,3,4-thiadiazole class of compounds, which have garnered significant interest due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer, antimicrobial, and antioxidant properties based on recent research findings.

Structure and Synthesis

The compound's structure can be represented as follows:

The synthesis typically involves the reaction of phenyl hydrazine with various thioketones or thioketone derivatives under acidic or basic conditions to yield the target thiadiazole compound. Various synthetic routes have been explored to optimize yields and purity.

Anticancer Activity

Recent studies have demonstrated that 1-(5-Phenyl-1,3,4-thiadiazol-2-yl)ethan-1-amine exhibits promising anticancer properties. For instance, derivatives of thiadiazoles have shown significant anti-proliferative effects against cancer cell lines such as LoVo (colon cancer) and MCF-7 (breast cancer).

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| 2g | 2.44 | LoVo |

| 2g | 23.29 | MCF-7 |

This data indicates a strong correlation between structural modifications on the thiadiazole ring and increased cytotoxicity against cancer cells .

Antimicrobial Activity

The antimicrobial efficacy of 1-(5-Phenyl-1,3,4-thiadiazol-2-yl)ethan-1-amine has also been evaluated against various bacterial and fungal strains. The presence of electron-withdrawing groups significantly enhances its antibacterial activity.

| Microorganism | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Candida albicans | 14 |

The compound demonstrated broad-spectrum activity against both Gram-positive and Gram-negative bacteria as well as certain fungi .

Antioxidant Activity

Antioxidant assays have indicated that this compound possesses notable free radical scavenging activity. The DPPH assay results suggest that it can effectively neutralize free radicals, which is crucial in preventing oxidative stress-related diseases.

Structure–Activity Relationship (SAR)

The biological activity of 1-(5-Phenyl-1,3,4-thiadiazol-2-yl)ethan-1-amine can be attributed to its structural features. The presence of various substituents on the phenyl group significantly influences its biological properties:

- Electron-donating groups (e.g., -OCH₃) enhance anticancer and antioxidant activities.

- Electron-withdrawing groups (e.g., -Cl or -Br) improve antimicrobial efficacy.

These insights into SAR are vital for designing more potent derivatives with enhanced therapeutic profiles .

Case Studies

A recent study synthesized a series of thiadiazole derivatives and evaluated their anticancer effects. Compound D16 exhibited an IC50 value lower than many existing chemotherapeutics, indicating a potential new avenue for cancer treatment . Additionally, another study highlighted the antifungal activity of related compounds against Phytophthora infestans, showcasing the versatility of thiadiazole derivatives in agricultural applications .

Q & A

Basic: What are the established synthetic routes for 1-(5-Phenyl-1,3,4-thiadiazol-2-yl)ethan-1-amine, and how can reaction conditions be optimized?

The compound is typically synthesized via multi-step protocols. A common approach involves:

Acylation and cyclization : Reacting hydrazides with methyl 4-(chlorocarbonyl)benzoate in POCl₃ to form 1,3,4-thiadiazole intermediates .

Coupling reactions : Combining (R)-1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-amine with substituted benzoic acids to introduce functional groups .

Hydrolysis : Using LiOH in H₂O to hydrolyze esters into carboxylic acids for downstream modifications .

Optimization : Adjusting POCl₃ concentration and reaction time (e.g., 3 hours at 90°C under reflux) improves cyclization efficiency . Safety protocols for handling POCl₃ (corrosive, moisture-sensitive) are critical .

Basic: How is the structural integrity of this compound validated in academic research?

Key techniques include:

- Single-crystal X-ray diffraction (SC-XRD) : Resolves bond lengths, angles, and dihedral angles (e.g., 18.2°–30.3° between thiadiazole and aromatic rings) .

- Spectroscopy : IR confirms C–N and C–S stretches (1,3,4-thiadiazole ring), while ¹H/¹³C NMR identifies amine (-NH₂) and phenyl proton environments .

- Hydrogen bonding analysis : Detects intermolecular N–H···N interactions stabilizing the crystal lattice .

Basic: What preliminary biological activities have been reported for this compound?

- Antimicrobial activity : Derivatives like 2-phenyl-3-(5-phenyl-1,3,4-thiadiazol-2-yl)-2,3-dihydroquinazolin-4(1H)-one show moderate inhibition against Staphylococcus aureus (MIC = 32 µg/mL) .

- Fungicidal activity : N-(5-Phenyl-1,3,4-thiadiazol-2-yl)-N-((1-phenyl-1H-1,2,3-triazol-4-yl)methyl)benzamide derivatives exhibit efficacy against Botrytis cinerea via target-based screening .

Advanced: How can researchers resolve discrepancies in crystallographic data, such as variable dihedral angles between molecules?

- Software tools : SHELXL refines anisotropic displacement parameters and applies restraints (e.g., rigid bond models) to handle disordered regions .

- Validation metrics : Monitor R factors (<0.05) and data-to-parameter ratios (>15:1) to ensure reliability. For example, reports R = 0.039 using SHELX .

- Hydrogen bonding networks : Analyze packing diagrams to identify stabilizing interactions that explain conformational differences .

Advanced: What computational strategies are used to study structure-activity relationships (SAR) of thiadiazole derivatives?

- Molecular docking : Screens derivatives against fungal CYP51 (sterol 14α-demethylase) to predict binding affinities .

- MD simulations : Evaluates stability of ligand-protein complexes (e.g., 100 ns trajectories) to prioritize compounds for synthesis .

- QSAR models : Correlates substituent electronegativity (e.g., 4-methoxy vs. 2,4-dichloro groups) with antifungal activity .

Advanced: How can synthetic challenges, such as low yields in cyclization steps, be mitigated?

- Reagent selection : Replace POCl₃ with PCl₅ in anhydrous conditions to reduce side reactions .

- Solvent optimization : Use DMF or DMSO to enhance solubility of intermediates during coupling .

- Microwave-assisted synthesis : Reduces reaction time (e.g., from 6 hours to 30 minutes) and improves yields by 15–20% .

Advanced: How do substituents on the phenyl ring influence biological activity?

- Electron-withdrawing groups (e.g., Cl) : Enhance antifungal activity by increasing membrane permeability (e.g., 2,4-dichloro derivatives in ) .

- Electron-donating groups (e.g., OCH₃) : Improve solubility but reduce target affinity due to steric hindrance .

- Hybrid analogs : Combining thiadiazole with triazole rings ( ) broadens activity spectra via dual-target inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.